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Compound of Interest

Compound Name: Jmv 167

Cat. No.: B1672972

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cholecystokinin (CCK) receptor
binding affinity of the synthetic peptide analog JMV-180, often referenced in the context of the
JMV peptide series. This document summarizes key binding data, details common
experimental protocols for its characterization, and visualizes the associated signaling
pathways. The initial query for "JMV 167" has been interpreted as referring to the well-
characterized compound JMV-180, a partial agonist at the CCKA receptor.

Quantitative Binding Affinity of JMV-180

JMV-180 exhibits a distinct binding profile for cholecystokinin receptors, acting as a partial
agonist at the CCKA receptor subtype. Its affinity has been characterized in various systems,
revealing high affinity for the CCKA receptor. Notably, in rat pancreatic acini, which are rich in
CCKA receptors, JMV-180 has been shown to interact with both high and low-affinity states of
the receptor.
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Affinity State) o
Acini
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Note: Direct comparative binding affinity data for IMV-180 at the CCKB receptor is not readily

available in the reviewed literature, highlighting its primary characterization as a CCKA-

selective ligand. The CCK receptors in rat pancreatic acini are predominantly of the CCKA

subtype.

Experimental Protocols: Radioligand Binding Assay
for CCK Receptors

The determination of JMV-180's binding affinity for CCK receptors is typically achieved through

competitive radioligand binding assays. The following is a generalized protocol based on

standard methodologies.

Preparation of Receptor Source

e Cell Culture and Membrane Preparation:

o Cells expressing the cholecystokinin receptor of interest (e.g., IMR-32 cells for human

CCKA) are cultured to a sufficient density.

o The cells are harvested, washed with a suitable buffer (e.g., ice-cold phosphate-buffered

saline), and then homogenized in a lysis buffer.
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o The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

o The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell
membranes containing the receptors.

o The membrane pellet is washed and resuspended in an appropriate assay buffer.

Tissue Homogenates:

o Tissue rich in the target receptor (e.g., rat pancreas for CCKA) is dissected and
homogenized in a suitable buffer.

o The homogenate is then processed similarly to the cell culture membrane preparation to
isolate the membrane fraction.

Competitive Binding Assay

Incubation: A constant concentration of a radiolabeled CCK receptor ligand (e.g., [125I]CCK-
8) is incubated with the receptor preparation.

Competition: Increasing concentrations of the unlabeled competing ligand (JMV-180) are
added to the incubation mixture.

Non-specific Binding Control: A parallel set of incubations is performed in the presence of a
high concentration of an unlabeled, potent CCK receptor ligand to determine non-specific
binding.

Equilibrium: The incubation is carried out for a specific duration at a controlled temperature
(e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with
ice-cold buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis
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e The specific binding at each concentration of the competing ligand is calculated by

subtracting the non-specific binding from the total binding.

e The data is then plotted as the percentage of specific binding versus the logarithm of the

competitor concentration.

e The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific

binding of the radioligand) is determined by non-linear regression analysis of the resulting

sigmoidal curve.

e The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff

equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
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Radioligand Binding Assay Workflow

Signaling Pathways of the CCKA Receptor
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CCKA Receptor Signaling Pathways

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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